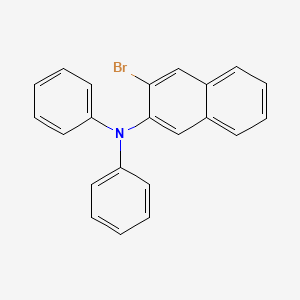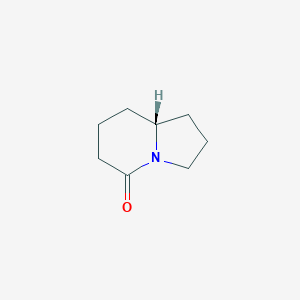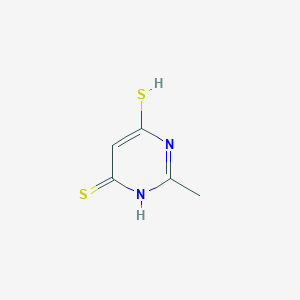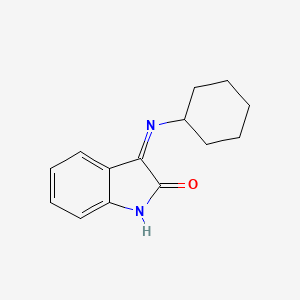
8-Chloro-N-cyclopropyladenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Chloro-N-cyclopropyladenosine is a chemical compound with the molecular formula C13H16ClN5O4. It is a derivative of adenosine, a nucleoside that plays a crucial role in biochemical processes such as energy transfer and signal transduction. The addition of a chlorine atom and a cyclopropyl group to the adenosine structure imparts unique properties to this compound, making it of interest in various scientific fields .
Vorbereitungsmethoden
The synthesis of 8-Chloro-N-cyclopropyladenosine typically involves multiple steps, starting from adenosine. The process includes the selective chlorination of the adenosine molecule followed by the introduction of the cyclopropyl group. Common reagents used in these reactions include chlorinating agents like thionyl chloride and cyclopropyl bromide for the cyclopropylation step. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
8-Chloro-N-cyclopropyladenosine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a variety of substituted adenosine analogs .
Wissenschaftliche Forschungsanwendungen
8-Chloro-N-cyclopropyladenosine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its effects on cellular processes, particularly those involving adenosine receptors.
Wirkmechanismus
The mechanism of action of 8-Chloro-N-cyclopropyladenosine involves its interaction with adenosine receptors, particularly the A2A receptor. By binding to these receptors, it modulates various signaling pathways that regulate cellular functions such as proliferation, apoptosis, and inflammation. This interaction can lead to the inhibition of tumor growth and the modulation of immune responses .
Vergleich Mit ähnlichen Verbindungen
8-Chloro-N-cyclopropyladenosine can be compared with other adenosine derivatives such as:
- 8-Bromo-N-cyclopropyladenosine
- 8-Iodo-N-cyclopropyladenosine
- 8-Chloro-adenosine
While these compounds share structural similarities, the presence of different halogen atoms or functional groups can significantly alter their biological activity and chemical properties. For instance, this compound is unique in its specific binding affinity to the A2A receptor, which distinguishes it from other derivatives .
Eigenschaften
| 835900-50-0 | |
Molekularformel |
C13H16ClN5O4 |
Molekulargewicht |
341.75 g/mol |
IUPAC-Name |
(2R,3R,4S,5R)-2-[8-chloro-6-(cyclopropylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C13H16ClN5O4/c14-13-18-7-10(17-5-1-2-5)15-4-16-11(7)19(13)12-9(22)8(21)6(3-20)23-12/h4-6,8-9,12,20-22H,1-3H2,(H,15,16,17)/t6-,8-,9-,12-/m1/s1 |
InChI-Schlüssel |
JIDQNVMQGVLRNL-WOUKDFQISA-N |
Isomerische SMILES |
C1CC1NC2=C3C(=NC=N2)N(C(=N3)Cl)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
Kanonische SMILES |
C1CC1NC2=C3C(=NC=N2)N(C(=N3)Cl)C4C(C(C(O4)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













